molecular formula C17H18O4 B14854829 (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol

Cat. No.: B14854829
M. Wt: 286.32 g/mol
InChI Key: YRYLOSBAZNICRK-AWEZNQCLSA-N
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Description

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol is a complex organic compound with a unique structure that includes a chromen backbone, hydroxyphenyl, methoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol typically involves multiple steps, including the formation of the chromen backbone and the introduction of functional groups. One common synthetic route involves the use of starting materials such as 4-hydroxybenzaldehyde and 7-methoxy-6-methylchromen-2-one. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chromen backbone can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the chromen backbone can yield dihydro derivatives with different stereochemistry.

Scientific Research Applications

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol include:

    Flavonoids: Such as quercetin and kaempferol, which also have antioxidant and anti-inflammatory properties.

    Isoflavones: Such as genistein and daidzein, known for their estrogenic activity and potential health benefits.

    Coumarins: Such as umbelliferone and esculetin, which have anticoagulant and antimicrobial properties.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol

InChI

InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3/t14-/m0/s1

InChI Key

YRYLOSBAZNICRK-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)CC[C@H](O2)C3=CC=C(C=C3)O)OC

Canonical SMILES

CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

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